L-Ornithine, 2-(difluoromethyl)-, monohydrochloride
Overview
Description
L-Ornithine, 2-(difluoromethyl)-, monohydrochloride is a chemical compound with the molecular formula C6H13ClF2N2O2. It is a derivative of L-ornithine, an amino acid involved in the urea cycle. This compound is known for its role as an inhibitor of ornithine decarboxylase, an enzyme critical in the polyamine biosynthetic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, followed by purification steps such as crystallization or chromatography to ensure high purity and yield. The specific conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: L-Ornithine, 2-(difluoromethyl)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethylamines .
Scientific Research Applications
L-Ornithine, 2-(difluoromethyl)-, monohydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its role in inhibiting ornithine decarboxylase, which is crucial in the polyamine biosynthetic pathway.
Medicine: It has potential therapeutic applications in treating diseases related to polyamine metabolism, such as cancer and parasitic infections.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of L-Ornithine, 2-(difluoromethyl)-, monohydrochloride involves the inhibition of ornithine decarboxylase. This enzyme catalyzes the decarboxylation of ornithine to putrescine, a key step in polyamine biosynthesis. By inhibiting this enzyme, the compound reduces the levels of polyamines, which are essential for cell growth and differentiation .
Molecular Targets and Pathways:
Ornithine Decarboxylase: The compound binds irreversibly to the active site of the enzyme, preventing its activity.
Polyamine Biosynthetic Pathway: Inhibition of ornithine decarboxylase disrupts the production of polyamines, affecting various cellular processes.
Comparison with Similar Compounds
L-Ornithine: The parent amino acid, involved in the urea cycle and polyamine biosynthesis.
DL-α-Difluoromethylornithine: Another inhibitor of ornithine decarboxylase, used in similar research applications.
Eflornithine: A well-known inhibitor of ornithine decarboxylase, used in the treatment of African trypanosomiasis.
Uniqueness: L-Ornithine, 2-(difluoromethyl)-, monohydrochloride is unique due to its specific difluoromethyl modification, which enhances its inhibitory activity against ornithine decarboxylase. This modification also affects its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2/t6-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAMFNRCFEGSD-QYCVXMPOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@](C(F)F)(C(=O)O)N)CN.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClF2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69955-42-6 | |
Record name | Eflornithine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EFLORNITHINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3O9BB413G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.